molecular formula C11H10N2 B031928 5-Methyl-2,2'-bipyridine CAS No. 56100-20-0

5-Methyl-2,2'-bipyridine

Cat. No.: B031928
CAS No.: 56100-20-0
M. Wt: 170.21 g/mol
InChI Key: LECLRDWVJRSFSE-UHFFFAOYSA-N
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Description

5-Methyl-2,2’-bipyridine: is an organic compound with the molecular formula C11H10N2. It is a derivative of bipyridine, where a methyl group is attached to the fifth position of one of the pyridine rings. This compound is known for its ability to act as a ligand, forming complexes with various metal ions. It is widely used in coordination chemistry and has applications in various fields, including catalysis and material science .

Biochemical Analysis

Biochemical Properties

5-Methyl-2,2’-bipyridine is known to interact with various biomolecules. It has been reported that bipyridine compounds, including 5-Methyl-2,2’-bipyridine, strongly coordinate with metal centers . This interaction can influence the activity of enzymes and proteins that contain these metal centers.

Cellular Effects

It is known that bipyridine compounds can influence cell function by interacting with metal centers in enzymes and proteins . These interactions can potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 5-Methyl-2,2’-bipyridine involves its ability to bind to metal centers in biomolecules . This binding can lead to changes in the activity of these biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes.

Temporal Effects in Laboratory Settings

It is known that bipyridine compounds can strongly coordinate with metal centers, which could potentially influence their stability and degradation over time .

Metabolic Pathways

Given its ability to bind to metal centers in enzymes and proteins, it is likely that it interacts with various enzymes and cofactors in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of 2-pyridyl zinc halides with bromopyridines in the presence of a palladium catalyst . This method is favored due to its high yield and mild reaction conditions. Other methods include Stille coupling and Suzuki coupling, which also use palladium catalysts but differ in the organometallic reagents used .

Industrial Production Methods: Industrial production of 5-Methyl-2,2’-bipyridine often employs similar coupling reactions on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

5-methyl-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLRDWVJRSFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454199
Record name 5-Methyl-[2,2']bipyridinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56100-20-0
Record name 5-Methyl-[2,2']bipyridinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(tributyltin)pyridine (9.20 g, 25 mmol) and 2-bromo-5-methylpyridine (4.3 g, 25 mmol) in toluene was bubbled with argon gas for 10 min. The catalyst Pd(PPh3)4 (0.29 g, 0.25 mmol, 1 mol %) was added and the mixture was refluxed under argon atmosphere for 3 days. Removal of solvent gave an oil that was purified by chromatography over silica gel eluted with CH2Cl2 and then EtOAc. The brown liquid obtained was dried overnight under high vacuum providing 4.1073 g of 5-methyl-[2,2′]bipyridinyl as a brown liquid (24.13 mmol, yield 96.5%). 1H NMR (CDCl3, 300.16 MHz) δ (ppm) 8.66 (ddd, J=4.8, 1.8 & 0.9 Hz, 1H), 8.51 (dt, J=2.9 & 0.7 Hz, 1H), 8.35 (dt, J=8.0 & 1.1 Hz, 1H), 8.28 (d, J=8.1 Hz, 1H), 7.80 (td, J=7.7 & 1.8 Hz, 1H), 7.63 (ddd, J=8.1, 1.5 & 0.7 Hz, 1H), 7.28 (ddd, J=7.5, 4.8 & 1.2 Hz, 1H) and 2.39 (s, 3H). MS (ESI) m/z: 171 (M+1)+ and (2M+23)+.
[Compound]
Name
2-(tributyltin)pyridine
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step Two
Customer
Q & A

Q1: What is the molecular formula and weight of 5-Methyl-2,2'-bipyridine?

A1: this compound has the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been used to characterize this compound and its complexes. These include:

  • NMR Spectroscopy: 1H and 13C NMR provide information about the structure and environment of the molecule. For example, studies have shown unusually large coupling constants between specific protons in ruthenium(II) complexes of this compound. []
  • UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the molecule and its metal complexes. Characteristic absorption bands, including weak d–d transitions and strong metal-to-ligand charge-transfer (MLCT) absorptions, have been observed. []
  • Resonance Raman Spectroscopy: This technique provides information about the vibrational modes of the molecule, particularly in the excited state. It has been used to study the charge distribution in ruthenium(II) complexes of this compound. []

Q3: How does this compound interact with metal ions?

A3: this compound acts as a bidentate ligand, meaning it can coordinate to a metal ion through its two nitrogen atoms. This forms a chelate complex. The methyl group in the 5-position introduces steric hindrance, which can influence the geometry and stability of the resulting complexes. [, , , ]

Q4: How does the methyl substituent in this compound affect its coordination chemistry compared to unsubstituted 2,2'-bipyridine?

A4: The methyl group in the 5-position introduces steric hindrance, influencing the stability and geometry of metal complexes. Studies comparing 5-methyl-2,2’-bipyridine with 6-methyl and unsubstituted 2,2’-bipyridine in platinum(II) complexes revealed the 5-methyl substituent's impact on the stability of intermediate adducts during rollover C–H bond activation. [] Furthermore, increasing steric bulk in a series of 5-alkyl-2,2′-bipyridine ligands impacted the relative yields of meridional and facial isomers in their ruthenium(II) complexes. []

Q5: What are the catalytic applications of this compound complexes?

A5: Metal complexes containing this compound have been investigated for their catalytic activity in various reactions:

  • Photocatalysis: Ruthenium(II) complexes incorporating this compound derivatives have demonstrated photocatalytic activity in CO2 reduction reactions. These complexes, when incorporated into metal-organic frameworks (MOFs), exhibit enhanced activity and selectivity under visible light irradiation, making them promising candidates for artificial photosynthesis. [, ]
  • Oxidation Reactions: Ruthenium complexes immobilized within core-cross-linked micelles have shown efficient photocatalytic activity in the oxidation of sulfides. []

Q6: How does the structure of this compound relate to its activity in metal complexes?

A6: The structure of this compound influences its activity in metal complexes through both electronic and steric effects.

    Q7: How can this compound be used in the construction of organized molecular assemblies?

    A7: this compound can be used as a building block for the construction of supramolecular assemblies. For instance, researchers have successfully incorporated a ruthenium(II) complex containing this compound and 2,2'-bipyrazine into the supercage network of Y-zeolite. This resulted in the formation of a dyad structure within the zeolite framework, demonstrating the potential for creating organized molecular systems with controlled spatial arrangements. []

    Q8: Have there been any computational studies on this compound and its complexes?

    A8: Yes, computational chemistry methods, such as Density Functional Theory (DFT), have been employed to study this compound and its metal complexes. These studies provide insights into:* Electronic Structure: DFT calculations can elucidate the electronic distribution within the molecule and its complexes, helping to understand their reactivity and spectroscopic properties. []* Reaction Mechanisms: Computational methods can be used to model reaction pathways and intermediates in catalytic reactions involving this compound complexes, leading to a deeper understanding of the catalytic cycle.

    Q9: What is known about the stability of this compound and its complexes?

    A9: The stability of this compound complexes can vary depending on the metal ion and other ligands present.

    • Solvent Effects: Some complexes exhibit different stabilities in various solvents. For example, a study on a tris(bipyridyl)iron(II) complex containing a this compound moiety showed reduced stability to base compared to the parent [Fe(bipy)3]2+ complex. []
    • Electrochemical Behaviour: Electrochemical studies have provided insights into the redox properties and stability of these complexes. For instance, the iron(II) complex mentioned above displayed irreversible electrochemical behaviour, suggesting potential instability upon oxidation. []

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